molecular formula C9H10N4O2 B2988042 Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate CAS No. 2034480-92-5

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate

Cat. No.: B2988042
CAS No.: 2034480-92-5
M. Wt: 206.205
InChI Key: SHEIHZABFJNKNX-UHFFFAOYSA-N
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Preparation Methods

The synthesis of ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization at specific positions. One common method includes the use of 5-aminopyrazoles as 1,3-bis-nucleophilic reactants in cyclocondensation reactions with 1,3-bis-electrophiles such as β-dicarbonyl compounds .

Chemical Reactions Analysis

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate undergoes various types of chemical reactions, including:

Scientific Research Applications

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Ethyl pyrazolo[1,5-a]pyrimidin-6-ylcarbamate can be compared with other similar compounds such as:

These compounds share the pyrazolo[1,5-a]pyrimidine core but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique structural modifications in this compound contribute to its distinct photophysical and enzymatic inhibitory properties .

Properties

IUPAC Name

ethyl N-pyrazolo[1,5-a]pyrimidin-6-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O2/c1-2-15-9(14)12-7-5-10-8-3-4-11-13(8)6-7/h3-6H,2H2,1H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHEIHZABFJNKNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC1=CN2C(=CC=N2)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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